N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a structurally complex acetamide derivative featuring a quinoline core substituted with a 7-methoxy group, a 3-[(4-methylphenyl)amino]methyl side chain, and a 2-oxo-1,2-dihydroquinolin-1-yl moiety. The N-(5-chloro-2-methylphenyl) acetamide group further enhances its molecular diversity. Its structural complexity suggests possible applications in receptor modulation or enzyme inhibition, particularly given the prevalence of quinoline and acetamide derivatives in drug discovery .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-17-4-9-22(10-5-17)29-15-20-12-19-7-11-23(34-3)14-25(19)31(27(20)33)16-26(32)30-24-13-21(28)8-6-18(24)2/h4-14,29H,15-16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDILBUUHXXXLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₃₂H₂₅ClN₄O₄
- Molecular Weight : 565.018 g/mol
- CAS Number : 68227-78-1
The compound features a quinoline backbone, which is known for its diverse biological activities, including antibacterial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division and growth.
Inhibition Studies
In vitro studies have shown that this compound exhibits significant antibacterial activity against various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these pathogens are comparable to those of established antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinoline structure significantly affect the biological activity of the compound. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased lipophilicity and antibacterial potency |
| Substitution at position 3 | Enhanced interaction with target enzymes |
| Variation in halogen substitution | Altered binding affinity |
These modifications highlight the importance of specific functional groups in enhancing the compound's efficacy against bacterial targets.
Case Studies
Several studies have investigated the biological activity of similar compounds within the quinoline class:
- Topoisomerase Inhibitors : A study focused on a series of quinolinone derivatives demonstrated that compounds with similar structural features exhibited potent inhibition of DNA gyrase. The most effective derivatives had IC50 values in the low micromolar range, indicating strong potential as antibacterial agents .
- Anticancer Activity : Another case study evaluated quinoline derivatives for their cytotoxic effects on cancer cell lines. The results showed that compounds with a similar amide linkage displayed significant antiproliferative activity against various cancer types, suggesting a broader therapeutic potential beyond antibacterial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide and quinoline derivatives, enabling comparative analysis of substituent effects, physicochemical properties, and hypothetical biological activities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings and Implications
Structural Diversity: The target compound’s quinoline core differentiates it from thiazolidinone- or triazole-containing analogs, which may prioritize different biological targets (e.g., thiazolidinediones for diabetes vs. quinolines for kinase inhibition).
Synthetic Feasibility : The acetamide linkage is synthetically accessible via nucleophilic substitution or coupling reactions, as demonstrated in thiazolidinedione derivatives (e.g., DMF/K₂CO₃-mediated synthesis ).
Pharmacological Hypotheses: While direct activity data for the target compound are unavailable, structural analogs suggest plausible applications: Antimicrobial Activity: Thiazolidinone and triazole derivatives exhibit broad-spectrum antimicrobial properties . Metabolic Regulation: Thiazolidinedione derivatives are established antidiabetic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
